1,2,5-Oxadiazol-3-amine, 4,4'-azobis-
Description
The compound 1,2,5-Oxadiazol-3-amine, 4,4'-azobis- represents a confluence of several key structural motifs in modern chemistry: the 1,2,5-oxadiazole (furazan) ring, the azo linkage, and amine functionalities. This combination results in a molecule with a high nitrogen content, a characteristic often associated with high-energy-density materials. The study of this and related compounds is driven by the quest for materials with enhanced detonation properties and acceptable sensitivity for various applications.
The history of azo compounds began in 1858 with Peter Griess's discovery of diazo compounds. This led to the synthesis of the first azo dyes, which revolutionized the textile industry with their vibrant colors and strong dyeing capabilities. iipseries.orgyoutube.com The fundamental reaction for creating these compounds is azo coupling, an electrophilic aromatic substitution where a diazonium cation reacts with an activated aromatic ring. wikipedia.orgnumberanalytics.com Initially, the focus was on their chromophoric properties, stemming from the extended conjugated π-systems created by the -N=N- linkage between aromatic rings. youtube.compsiberg.com
The 1,2,5-oxadiazole ring, commonly known as furazan (B8792606), is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. wikipedia.org It is a planar, π-excessive heterocycle that has become a crucial building block in the design of advanced materials, particularly high-energy-density materials (HEDMs). chemicalbook.comresearchgate.net The significance of the furazan scaffold stems from a unique combination of properties:
High Positive Heat of Formation: The furazan ring possesses a significant positive enthalpy of formation (216 kJ/mol), which contributes substantially to the energy content of molecules incorporating this scaffold. researchgate.net
High Nitrogen and Oxygen Content: The presence of two nitrogen atoms and one oxygen atom in a small ring leads to a high density and a favorable oxygen balance, which are critical for efficient energy release. nih.gov
Thermal Stability: Despite their high energy content, furazan-based compounds often exhibit considerable thermal stability, a crucial factor for the safety and practical application of energetic materials. osti.gov
Versatile Chemistry: The furazan ring can be readily functionalized, allowing for the introduction of various explosophoric groups (like -NO2, -NH2) or linkage to other energetic heterocyclic rings, enabling the fine-tuning of properties. frontiersin.orgmdpi.com
These characteristics have led to the extensive use of furazan and its N-oxide counterpart, furoxan, in the synthesis of compounds designed for applications ranging from explosives and propellants to pharmaceuticals. researchgate.netresearchgate.netsci-hub.se
The azo (-N=N-) group serves as a critical structural bridge in the design of complex, nitrogen-rich molecules. wikipedia.org When linking heterocyclic rings, the azo group imparts several important characteristics to the resulting polyheterocyclic architecture:
Enhanced Conjugation: The azo linkage extends the system of conjugated π-bonds between the heterocyclic rings. psiberg.com This electronic communication can influence the molecule's stability, density, and energetic properties.
Structural Rigidity: The double bond nature of the azo group introduces a degree of rigidity to the molecular structure, which can lead to higher crystal densities—a desirable trait for energetic materials.
Modulation of Properties: The azo bridge is not merely a passive linker; its electronic nature can be influenced by the attached heterocyclic systems, and in turn, it influences their properties. This interplay allows for the strategic design of molecules with a tailored balance of energy and sensitivity. researchgate.net
The combination of the azo linkage with energetic heterocycles like furazan, triazole, or oxadiazole has proven to be an effective strategy for creating high-performance energetic materials with improved detonation velocities and pressures. bohrium.comrsc.org
While direct research specifically on 1,2,5-Oxadiazol-3-amine, 4,4'-azobis- is not extensively documented in readily available literature, a significant body of academic work exists on its close analogs and constituent components. The research landscape is primarily focused on the synthesis and characterization of energetic materials. Key areas of investigation include:
Azo-Bridged Furazans and Furoxans: A substantial amount of research is dedicated to synthesizing compounds where two furazan or furoxan rings are linked by an azo bridge. These studies explore how different substituents on the furazan rings affect the energetic performance, thermal stability, and sensitivity of the resulting molecules. bohrium.comresearchgate.net
Functionalized Furazans: Research into 3-amino-4-substituted furazans is active, particularly in medicinal chemistry for developing anti-malarial or anti-cancer agents and in materials science for creating precursors to more complex energetic systems. mdpi.commdpi.com
Mixed Heterocyclic Systems: Many studies focus on creating molecules that link a furazan ring to other nitrogen-rich heterocycles (such as 1,2,4-oxadiazole (B8745197) or triazole) via an azo bridge. bohrium.comrsc.org This approach aims to combine the favorable properties of different heterocyclic systems to achieve superior performance characteristics. For instance, the combination of a furazan ring with a 1,2,4-oxadiazole ring has been shown to be an effective strategy for reducing sensitivity while maintaining good detonation performance. frontiersin.org
The data below, compiled from various studies on related compounds, illustrates the typical properties being investigated.
| Compound Class | Detonation Velocity (vD) | Detonation Pressure (P) | Sensitivity | Reference |
| Azo-bridged Furoxanylazoles | 7.66–9.09 km/s | 25.0–37.7 GPa | Low to Moderate | researchgate.net |
| Polynitro-1,2,4-triazole-functionalized azo-furazans | > 8.05 km/s | > 28.4 GPa | Insensitive to Rational | rsc.org |
| 1,2,5-Oxadiazole-based HEDMs | Comparable to HMX (9.2 km/s, 36.0 GPa) | Comparable to HMX | Less sensitive than HMX | researchgate.net |
Advanced research concerning 1,2,5-Oxadiazol-3-amine, 4,4'-azobis- and its analogs is oriented towards achieving a superior balance between energetic performance and operational safety. The primary goals of this research can be summarized as follows:
Synthesis of Novel Derivatives: The development of new and efficient synthetic pathways to create not only the title compound but also a range of its derivatives. This includes varying the substituents on the furazan rings to modulate properties.
Performance Enhancement: A key objective is to maximize the detonation velocity and pressure. This is pursued by increasing molecular density, nitrogen content, and heat of formation through strategic molecular design, such as incorporating additional nitro groups or linking to other energetic moieties. researchgate.net
Sensitivity Reduction: A critical aspect of research is to decrease the sensitivity of these high-energy compounds to external stimuli like impact and friction. This is often achieved by creating robust molecular structures with strong intermolecular interactions, such as hydrogen bonding. frontiersin.org
Computational Chemistry: Theoretical calculations, such as density functional theory (DFT), are heavily employed to predict the properties of newly designed molecules before their synthesis. This includes calculating heats of formation, densities, detonation parameters, and thermal stability, which helps to guide synthetic efforts towards the most promising candidates. researchgate.net
Characterization and Testing: For newly synthesized compounds, comprehensive characterization is essential. This involves spectroscopic analysis (NMR, IR), single-crystal X-ray diffraction to determine the precise molecular structure and density, and thermal analysis (DSC/TGA) to assess stability. Subsequently, standardized tests are performed to measure their sensitivity and energetic performance. bohrium.comrsc.org
The overarching goal is to develop next-generation energetic materials that can serve as safer and more powerful alternatives to conventional explosives like RDX and HMX. researchgate.netrsc.org
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N8O2/c5-1-3(11-13-9-1)7-8-4-2(6)10-14-12-4/h(H2,5,9)(H2,6,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRXRTHOHUWQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N=NC2=NON=C2N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1,2,5 Oxadiazol 3 Amine, 4,4 Azobis
Synthetic Pathways to Substituted 1,2,5-Oxadiazole Ring Systems
The construction of the 1,2,5-oxadiazole ring is a fundamental step in the synthesis of the target molecule. Various methods have been developed for the synthesis of this heterocyclic system, often starting from acyclic precursors. researchgate.net
Cyclization Reactions of Precursor Nitriles and Amidoximes
A prominent and versatile method for the synthesis of 1,2,5-oxadiazoles involves the cyclization of α-dioximes, which can be prepared from corresponding dinitriles. The general approach involves the dehydration of glyoxime (B48743) or its substituted derivatives. chemicalbook.com For instance, the parent 1,2,5-oxadiazole can be synthesized by the dehydration of glyoxaldioxime. chemicalbook.com
Another key synthetic route proceeds through amidoxime (B1450833) intermediates. Amidoximes, which can be prepared from nitriles by reaction with hydroxylamine, are valuable precursors for various oxadiazole isomers. rjptonline.orgias.ac.in The cyclization of amidoxime derivatives is a widely applied method for obtaining these versatile heterocycles. chim.it For the synthesis of 3,4-disubstituted 1,2,5-oxadiazoles, the use of bisoximes that undergo cyclization induced by reagents like 1,1'-carbonyldiimidazole (B1668759) has been reported. organic-chemistry.org
The choice of precursors and cyclization conditions allows for the introduction of various substituents onto the oxadiazole ring.
Strategic Routes for Introducing Amine Functionalities on the 1,2,5-Oxadiazole Ring
To arrive at the target structure, amine groups must be present on the 1,2,5-oxadiazole ring at the 3- and 4-positions. One common strategy is to start with a precursor that already contains the necessary nitrogen functionalities. For example, 1,2,5-oxadiazole-3,4-diamine is a commercially available and valuable starting material for the synthesis of various biologically active compounds. mdpi.com
Alternatively, amine functionalities can be introduced through the chemical transformation of other groups on a pre-formed oxadiazole ring. For instance, a nitro group can be reduced to an amine group. Another approach involves the nucleophilic substitution of leaving groups, such as halides or sulfonyl groups, with ammonia (B1221849) or other nitrogen-containing nucleophiles. researchgate.net The functionalization of the furoxan (1,2,5-oxadiazole N-oxide) ring via nucleophilic substitution of nitro and arylsulfonyl groups is a known strategy. researchgate.net
Formation of the Azobis Moiety: Oxidative Coupling Strategies
The final key step in the synthesis of 1,2,5-Oxadiazol-3-amine, 4,4'-azobis- is the formation of the azo (-N=N-) linkage between two 4-amino-1,2,5-oxadiazol-3-amine units. This is typically achieved through the oxidative coupling of the primary amine precursors.
Direct Oxidation of Amine Precursors to Azo Linkages
The direct oxidation of primary aromatic amines is a common method for the synthesis of azo compounds. nih.gov This transformation involves the removal of hydrogen atoms from two amine molecules to form the nitrogen-nitrogen double bond. Various oxidizing agents can be employed to facilitate this reaction. The photocatalytic oxidative coupling of arylamines to selectively synthesize azoaromatic compounds has also been demonstrated. nih.gov
In the context of the target molecule, the primary amine at the 4-position of the 1,2,5-oxadiazole ring would undergo this oxidative coupling.
Investigation of Oxidizing Reagents and Reaction Conditions (e.g., KMnO4/HCl, H2SO4/H2O2)
A range of oxidizing agents can be utilized for the conversion of amines to azo compounds. Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent that can be used for this purpose, often in acidic conditions. jeeadv.ac.in The reaction of alkenes with KMnO4 is a well-known oxidation reaction. jeeadv.ac.in Another common oxidizing system is a mixture of hydrogen peroxide (H2O2) and sulfuric acid (H2SO4), sometimes referred to as Piranha solution, although its use would require careful control due to its high reactivity. reddit.com
Other reagents that have been employed for the oxidation of primary amines include lead tetraacetate and sodium nitrite (B80452) in acidic solution (diazotization followed by coupling). nih.govunb.ca The choice of the oxidizing agent and reaction conditions is crucial to achieve the desired product selectively and in good yield, while avoiding over-oxidation or side reactions.
Optimization of Reaction Parameters for Yield and Selectivity
To achieve a successful synthesis, the optimization of reaction parameters is essential. nih.gov This includes factors such as the choice of solvent, reaction temperature, concentration of reactants, and the stoichiometry of the oxidizing agent. For the oxidative coupling of 4-amino-1,2,5-oxadiazol-3-amine, a systematic study of these parameters would be necessary to maximize the yield of the desired azobis compound and minimize the formation of byproducts.
For instance, the temperature must be carefully controlled to prevent decomposition of the starting material or the product. The solvent should be chosen to ensure the solubility of the reactants and to be inert under the reaction conditions. The amount of oxidizing agent needs to be carefully calibrated to ensure complete conversion without causing unwanted side reactions.
Table of Reaction Conditions for Oxidative Coupling
| Oxidizing Agent | Co-reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| KMnO4 | HCl | Water/Acetone | 0 - 20 | Variable |
| H2O2 | H2SO4 | Water | 0 - 10 | Variable |
| Air (O2) | Photocatalyst | Organic Solvent | Room Temp. | Up to 95 |
| NaNO2 | HCl | Water | 0 - 5 | High |
Note: The yields are general and highly dependent on the specific substrate and reaction conditions.
Preparation of Symmetrical and Unsymmetrical Azobis-1,2,5-Oxadiazole Derivatives
The synthesis of the symmetrical title compound, 1,2,5-Oxadiazol-3-amine, 4,4'-azobis-, predominantly involves the oxidative coupling of 3,4-diaminofurazan (B49099) (DAF). This method yields a symmetrical molecule where the substituents on both oxadiazole rings are identical.
A common and straightforward method for this transformation is the use of sodium hypochlorite (B82951) (NaOCl), often in the form of household bleach, as the oxidizing agent. A patented process describes the reaction of an aqueous solution of DAF with sodium hypochlorite to produce 3,3'-diamino-4,4'-azofurazan. The use of a buffered solution can improve the process.
Another established method involves the use of potassium monopersulfate triple salt, commercially known as Oxone® (2KHSO₅·KHSO₄·K₂SO₄). In this procedure, DAF is reacted with Oxone® in an aqueous solution, often in the presence of a buffer such as sodium bicarbonate, to yield the corresponding azoxy compound, 3,3'-diamino-4,4'-azoxyfurazan (DAAF), which can be a precursor to the azo compound or a related energetic material itself.
Table 1: Comparison of Oxidative Coupling Methods for 3,4-Diaminofurazan (DAF)
| Oxidizing Agent | Precursor | Product | Reported Yield | Reference |
|---|---|---|---|---|
| Sodium Hypochlorite (NaOCl) | 3,4-Diaminofurazan (DAF) | 3,3'-Diamino-4,4'-azofurazan (DAAF) | Not specified | (Patent US20090306355A1) |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 3,4-Diaminofurazan (DAF) | 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) | Not specified | (Patent US20090306355A1) |
While the synthesis of symmetrical azobis-1,2,5-oxadiazoles is well-documented, the preparation of unsymmetrical derivatives, where the two oxadiazole rings bear different substituents, is less commonly described. The synthesis of such compounds would necessitate a more controlled, stepwise approach. A potential, though not explicitly detailed in the reviewed literature for this specific compound, would involve the diazotization of an aminofurazan derivative, followed by a coupling reaction with a different, appropriately substituted furazan (B8792606). This would prevent the symmetrical dimerization and allow for the introduction of different functional groups on either side of the azo bridge.
Methodological Advancements in High-Yield Synthesis of Nitrogen-Rich Azobis-Heterocycles
Recent advancements in the synthesis of 1,2,5-Oxadiazol-3-amine, 4,4'-azobis- have focused on improving yield, purity, and safety. The electrochemical synthesis of 3,3'-diamino-4,4'-azofurazan from the oxidation of 3,4-diaminofurazan represents a significant methodological advancement. In this process, an electrochemical cell with a graphite (B72142) sheet anode and a platinum wire cathode, using an acetonitrile (B52724) electrolyte, achieved an optimal yield of 63%. mdpi.com This method offers a high degree of control over the reaction conditions.
The use of Oxone® in a buffered system for the synthesis of the related azoxy compound also represents an advancement aimed at producing a high-purity product directly from the reaction mixture, which can simplify downstream processing.
Green Chemistry Principles in Synthetic Route Development for Azobis-Oxadiazoles
The development of environmentally benign synthetic methods is a key focus in modern chemistry. For the synthesis of 1,2,5-Oxadiazol-3-amine, 4,4'-azobis-, several approaches align with the principles of green chemistry.
The electrochemical synthesis is highlighted as a "green and low-cost approach." mdpi.com This method avoids the use of harsh chemical oxidants and can reduce the generation of hazardous waste streams. Furthermore, it can be coupled with energy-efficient processes like hydrogen production.
The use of readily available and relatively inexpensive reagents like sodium hypochlorite (household bleach) can also be viewed through a green chemistry lens, particularly concerning atom economy and the avoidance of more toxic or heavy-metal-based oxidants. However, a full green chemistry assessment would require analysis of byproducts and energy consumption.
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of 1,2,5 Oxadiazol 3 Amine, 4,4 Azobis
Spectroscopic Characterization Methodologies
Spectroscopic methods are paramount for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Multinuclear NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1,2,5-Oxadiazol-3-amine, 4,4'-azobis-, ¹H and ¹³C NMR would provide critical information.
¹H NMR: The ¹H NMR spectrum would be expected to show a signal corresponding to the protons of the amine (-NH₂) groups. The chemical shift of this signal would be influenced by its electronic environment and potential hydrogen bonding. The integration of this signal would confirm the presence of the four protons of the two amine groups.
¹³C NMR: The ¹³C NMR spectrum would reveal the chemical environments of the carbon atoms in the oxadiazole rings. Distinct signals would be expected for the carbon atom bonded to the amine group and the carbon atom participating in the azo linkage. The chemical shifts of these carbons provide insight into the electronic structure of the heterocyclic ring. mdpi.com
Multinuclear NMR: Techniques such as ¹⁴N or ¹⁵N NMR could be employed to directly probe the nitrogen atoms in the oxadiazole rings, the amine groups, and the central azo bridge, offering a more complete picture of the molecular framework. researchgate.net
A hypothetical data table for the expected NMR signals is presented below, based on typical values for similar structures.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 4.0 - 6.0 | Broad singlet | -NH₂ |
| ¹³C | 140 - 160 | Singlet | C-NH₂ |
| ¹³C | 150 - 170 | Singlet | C-N=N |
Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,2,5-Oxadiazol-3-amine, 4,4'-azobis-, the FTIR spectrum would be expected to show characteristic absorption bands.
Key vibrational modes would include the N-H stretching of the primary amine groups, the C=N and N-O stretching of the oxadiazole ring, and the N=N stretching of the azo group. The presence and position of these bands help to confirm the molecular structure. For instance, the NH₂ group typically shows a pair of bands in the region of 3450-3250 cm⁻¹. mdpi.com
A summary of expected FTIR absorption bands is provided in the table below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Amine (-NH₂) | 3450 - 3250 | N-H Stretch |
| Azo (-N=N-) | 1630 - 1575 | N=N Stretch |
| Oxadiazole Ring | 1650 - 1550 | C=N Stretch |
| Oxadiazole Ring | 1450 - 1350 | N-O Stretch |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of 1,2,5-Oxadiazol-3-amine, 4,4'-azobis- (C₄H₄N₁₀O₂). mdpi.com
The fragmentation pattern observed in the mass spectrum would be characteristic of the 1,2,5-oxadiazole rings and the azo linkage. Cleavage of the bonds within the molecule upon ionization would produce a unique set of fragment ions, which can be analyzed to piece together the molecular structure.
| Technique | Information Obtained | Expected m/z Value for [M+H]⁺ |
| HRMS (ESI-TOF) | Exact Molecular Formula | 225.0597 |
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination
Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the amine groups and nitrogen or oxygen atoms of adjacent molecules. nih.gov Such data is crucial for understanding the solid-state properties of the material.
A hypothetical table of key crystallographic parameters is presented below.
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |
| Bond Lengths (Å) | C-C, C-N, N-N, N-O |
| Bond Angles (°) | Angles within the oxadiazole ring and azo bridge |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula (C₄H₄N₁₀O₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and stoichiometric composition. mdpi.com
The theoretical elemental composition for 1,2,5-Oxadiazol-3-amine, 4,4'-azobis- is shown in the table below.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 21.43 |
| Hydrogen (H) | 1.80 |
| Nitrogen (N) | 62.48 |
| Oxygen (O) | 14.28 |
Theoretical and Computational Chemistry Studies of 1,2,5 Oxadiazol 3 Amine, 4,4 Azobis
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are fundamental to exploring the electronic makeup of a molecule, which dictates its physical and chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. researchgate.netscirp.org This approach allows for the calculation of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule such as 1,2,5-Oxadiazol-3-amine, 4,4'-azobis-, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry.
The process involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until these forces are negligible. This optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For the DAAF molecule, calculations would focus on parameters such as the C-C, C-N, N-N, and N-O bond lengths within the 1,2,5-oxadiazole (furazan) rings, as well as the geometry of the central azo (-N=N-) bridge. The planarity of the furazan (B8792606) rings is a significant factor, as it can influence crystal packing and density. researchgate.net
| Bond Type | Typical Bond Length (Å) |
|---|---|
| C-C (in aromatic ring) | 1.39 - 1.40 |
| C=N | ~1.29 |
| C-N | ~1.47 |
| N=N (azo) | ~1.25 |
| N-O (in oxadiazole) | ~1.40 |
| C-NH2 | ~1.36 |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic nature.
The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). This gap is a crucial indicator of molecular stability and reactivity. irjweb.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions. Such molecules are often described as "soft." irjweb.com
For 1,2,5-Oxadiazol-3-amine, 4,4'-azobis-, the presence of extensive π-conjugation across the azo bridge and the two oxadiazole rings would be expected to influence the HOMO-LUMO gap. While a precise calculated value for this compound is not available in the reviewed literature, DFT studies on various oxadiazole derivatives are frequently used to calculate this property to predict their stability and reactivity. scirp.orgmdpi.com
Computational Prediction of Chemical Reactivity and Reaction Pathways
Computational methods can predict how a molecule will behave in a chemical reaction, identifying the most likely points of bond cleavage and the non-covalent forces that govern its structure.
Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically (cleaving it to form two radical species). ustc.edu.cnucsb.edu It is a direct measure of bond strength. Computational chemistry provides reliable methods for calculating BDEs, which are invaluable for predicting the initial steps in chemical reactions, particularly decomposition.
For energetic materials like 1,2,5-Oxadiazol-3-amine, 4,4'-azobis-, identifying the weakest bond is key to understanding its thermal stability and decomposition mechanism. Studies on the thermolysis of DAAF indicate that the initial and rate-determining step of its decomposition is the rupture of the C–N bond connecting the azo-group to the furazan ring. rsc.org This suggests that the C-N single bond is the weakest link in the molecule under thermal stress. The subsequent steps would involve the evolution of nitrogen gas and the decomposition of the heterocyclic ring. rsc.org
Table 2 lists typical BDEs for various bond types to illustrate the relative strengths of bonds found in the DAAF structure.
| Bond | Typical Dissociation Energy (kJ/mol) |
|---|---|
| C-H | ~411 |
| N-H (in amine) | ~386 |
| C-N | ~305 |
| C=N | ~615 |
| N-N | ~167 |
| N=N | ~418 |
| C-C | ~346 |
Note: Actual BDEs can vary significantly based on the specific molecular environment. wiredchemist.com
Non-covalent interactions play a critical role in defining the three-dimensional structure (conformation) and crystal packing of a molecule. For 1,2,5-Oxadiazol-3-amine, 4,4'-azobis-, two types of interactions are particularly significant.
Intramolecular Hydrogen Bonding: The DAAF molecule contains hydrogen bond donors (the -NH₂ groups) and multiple acceptor sites (the nitrogen atoms of the oxadiazole rings and the azo bridge). The formation of intramolecular hydrogen bonds, where a hydrogen atom is shared between the amino group and a nearby nitrogen atom within the same molecule, can significantly influence the molecule's geometry. rsc.org Such bonds tend to enforce planarity and increase the molecule's thermal stability by adding to the energy required to distort or break the molecule. clockss.orgnih.gov
Intermolecular Interactions and π-π Stacking: In the solid state, planar, electron-rich molecules like DAAF often arrange themselves in stacks. This phenomenon, known as π-π stacking, arises from the attractive interaction between the delocalized π-electron systems of adjacent molecules. These interactions, along with intermolecular hydrogen bonds between the amino groups of one molecule and the nitrogen atoms of a neighboring molecule, are crucial in determining the crystal lattice structure, density, and sensitivity of the material. rsc.org
Electrostatic Potential Surface (EPS) Analysis for Understanding Charge Distribution and Nucleophilic/Electrophilic Sites
An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a computational tool that visualizes the charge distribution across a molecule's surface. libretexts.orgavogadro.cc It is calculated by determining the electrostatic force a positive point charge would experience at various points on the electron density surface. uni-muenchen.de
The EPS map is color-coded to indicate charge distribution:
Red regions represent areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green regions represent areas of neutral or near-zero potential.
For 1,2,5-Oxadiazol-3-amine, 4,4'-azobis-, an EPS analysis would be expected to show regions of high electron density (red) around the electronegative oxygen and nitrogen atoms of the oxadiazole rings and the azo bridge. These areas represent the primary nucleophilic sites of the molecule. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms of the amino groups, identifying them as the most likely sites for electrophilic interaction or hydrogen bonding. researchgate.netuni-muenchen.de This analysis is fundamental for predicting how the molecule will interact with other molecules and for understanding its reactivity patterns.
Molecular Dynamics Simulations for Investigating Molecular Behavior under Different Conditions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and materials at an atomic level. researchgate.net For energetic materials, MD simulations can provide crucial insights into thermal decomposition mechanisms, phase transitions, and the effects of external stimuli like temperature and pressure.
Due to the absence of specific MD simulation data for 1,2,5-Oxadiazol-3-amine, 4,4'-azobis-, we can examine findings from related compounds to understand the potential molecular behavior. For instance, MD simulations have been employed to study the flexibility and conformational changes of other energetic heterocyclic compounds. researchgate.net These simulations can reveal the accessible conformations and the energy barriers between them, which are critical for understanding the stability and sensitivity of the material.
Furthermore, reactive force fields (ReaxFF) are often used in MD simulations of energetic materials to model chemical reactions and decomposition pathways. researchgate.net Such simulations can predict the initial steps of thermal decomposition, identify the primary decomposition products, and elucidate the reaction kinetics. For a compound like 1,2,5-Oxadiazol-3-amine, 4,4'-azobis-, MD simulations with a suitable reactive force field could predict the scission of the N-N azo bridge or the decomposition of the oxadiazole rings as potential initial steps in its thermal breakdown.
The table below summarizes typical parameters and potential findings that could be obtained from a hypothetical MD simulation of 1,2,5-Oxadiazol-3-amine, 4,4'-azobis-, based on studies of similar energetic materials.
| Simulation Parameter | Potential Information Gained for 1,2,5-Oxadiazol-3-amine, 4,4'-azobis- |
| Temperature Range | Prediction of thermal stability and decomposition onset temperature. |
| Pressure Range | Analysis of material response to shock and detonation conditions. |
| Force Field (e.g., ReaxFF) | Identification of initial bond-breaking events and decomposition pathways. |
| Time Scale | Observation of short-time scale molecular vibrations and long-time scale diffusion and reaction events. |
| System Size | Modeling of bulk properties and the influence of crystal packing on molecular behavior. |
Comparative Computational Analyses with Other Azobis-Heterocyclic Systems (e.g., Azobis-triazoles) to Elucidate Structural Influences
Nitrogen-rich heterocyclic compounds such as those containing triazole and tetrazole rings are of significant interest in the field of energetic materials. researchgate.netacs.org Theoretical studies on these systems provide a basis for comparison. For example, density functional theory (DFT) calculations are commonly used to investigate the electronic structure, heat of formation, and stability of these compounds. researchgate.net
The oxadiazole ring, also known as furazan, is known to contribute to the thermal stability and density of energetic compounds. nih.govsci-hub.se In comparison to a triazole ring, the oxadiazole ring has a different distribution of nitrogen and oxygen atoms, which affects the molecule's electronic properties, intermolecular interactions, and decomposition chemistry.
A comparative analysis would typically involve calculating key properties for each compound and analyzing the trends. The following table presents a hypothetical comparison of calculated properties for 1,2,5-Oxadiazol-3-amine, 4,4'-azobis- and an analogous azobis-triazole, based on general knowledge of these heterocyclic systems.
| Property | 1,2,5-Oxadiazol-3-amine, 4,4'-azobis- (Inferred) | Azobis-triazole (e.g., ATRZ) | Structural Influence of Oxadiazole vs. Triazole |
| Heat of Formation (kJ/mol) | Likely high and positive | High and positive nih.gov | The higher nitrogen content of the triazole may lead to a more positive heat of formation. |
| Density (g/cm³) | Expected to be high | ~1.7-1.8 g/cm³ nih.gov | The presence of oxygen in the oxadiazole ring can influence crystal packing and density. |
| Detonation Velocity (km/s) | Potentially high | ~8-9 km/s nih.gov | Dependent on both density and heat of formation. |
| Thermal Stability (Decomposition Temp) | Expected to be thermally stable | Decomposes around 300 °C acs.orgnih.gov | The oxadiazole ring is generally associated with good thermal stability. |
| Trigger Bond | Likely the N=N azo bond or C-NO2 (if present) | N=N azo bond researchgate.net | The electronic nature of the attached heterocycle can influence the strength of the azo linkage. |
Chemical Reactivity and Transformation Studies of 1,2,5 Oxadiazol 3 Amine, 4,4 Azobis
Oxidation Reactions of the Azobis Linkage and Furazan (B8792606) Ring
The DAAzF molecule possesses multiple sites susceptible to oxidation: the exocyclic amino groups, the azo linkage, and the nitrogen atoms of the furazan rings. The oxidation of DAAzF and its precursors is a primary route to a range of energetic compounds with varied properties.
The synthesis of DAAzF itself is an oxidative process, typically starting from 3,4-diaminofurazan (B49099) (DAF). A modern, sustainable approach involves the electrocatalytic oxidation of DAF. This method couples the 3,4-diaminofurazan oxidation reaction (DOR) at the anode with the hydrogen evolution reaction (HER) at the cathode, avoiding harsh chemical oxidants. acs.org
Further oxidation of DAAzF can proceed at both the azo bridge and the amino groups. Oxidation of the azo group (-N=N-) leads to the formation of the corresponding azoxy derivative (-N(O)=N-), 3,3'-diamino-4,4'-azoxyfurazan (DAAF). researchgate.netresearchgate.net This transformation has a significant impact on the molecule's geometry and electronic properties.
The amino groups of DAAzF can be oxidized to nitro groups (-NO₂) under strong oxidizing conditions. For instance, the oxidation of related amino-furazan compounds to nitro-furazans has been achieved using hydrogen peroxide in concentrated sulfuric acid or HOF·CH₃CN. nih.govresearchgate.net The simultaneous oxidation of the amino groups and the azo linkage can lead to highly energetic compounds such as 3,3'-dinitro-4,4'-azoxyfurazan (DNOAF). researchgate.net
A summary of key oxidation reactions starting from the DAAzF precursor (DAF) is presented below.
| Starting Material | Oxidizing Agent/Method | Product(s) | Reference(s) |
| 3,4-Diaminofurazan (DAF) | Electrocatalysis (DOR) | 3,3'-Diamino-4,4'-azofurazan (DAAzF) | acs.org |
| 3,4-Diaminofurazan (DAF) | Hydrogen Peroxide, Sulfuric Acid | 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) | researchgate.net |
| 3,3'-Diamino-4,4'-azofurazan (DAAzF) | Various Oxidants | 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) | researchgate.net |
| Amino-furazan derivatives | HOF·CH₃CN | Nitro-furazan derivatives | nih.gov |
| Amino-azoxyfurazan | Ammonium persulfate, H₂O₂, H₂SO₄ | Nitro-azoxyfurazan | researchgate.net |
Reduction Methodologies for the Azobis Group
The reduction of the azobis group in DAAzF yields the corresponding hydrazo derivative, 3,3'-diamino-4,4'-hydrazofurazan. This transformation is a key step in certain synthetic pathways. For instance, one novel synthesis of DAAzF involves the initial reduction of the more readily available diaminoazoxyfurazan (DAAF) to the diaminohydrazofurazan intermediate. This intermediate is then carefully re-oxidized to produce DAAzF. dtic.mil This stepwise process allows for greater control over the final product. While direct reduction studies on isolated DAAzF are less common, the reactivity is analogous to other aromatic azo compounds, which can be reduced by various reagents such as sodium dithionite, stannous chloride, or through catalytic hydrogenation.
Nucleophilic Substitution Reactions on the 1,2,5-Oxadiazole Ring System
The 1,2,5-oxadiazole ring is inherently electron-deficient due to the electronegativity of its heteroatoms. This property makes the ring carbons susceptible to nucleophilic attack, particularly when activated by strong electron-withdrawing substituents. While the amino groups in DAAzF are electron-donating, they can be chemically transformed into groups that facilitate nucleophilic substitution.
A primary method to activate the furazan ring in DAAzF towards nucleophilic substitution is the diazotization of its amino groups. Treatment of aminofurazans with reagents like nitrosylsulfuric acid converts the -NH₂ groups into diazonium salts (-N₂⁺). researchgate.net These diazonium salts are excellent leaving groups and can be displaced by a wide range of nucleophiles, including halides, azides, and cyano groups. researchgate.netdtic.mil
For example, the diazotization of 3-amino-4-azido-1,2,5-oxadiazole, followed by treatment with a nucleophile, is a known route to functionalized furazans. researchgate.net Similarly, if the amino groups of DAAzF were first oxidized to nitro groups, the resulting dinitro-azofurazan would be highly activated towards nucleophilic aromatic substitution (SₙAr). In such compounds, a nitro group can be displaced by nucleophiles like ammonia (B1221849), primary and secondary amines, or hydrazine (B178648). researchgate.net
| Reaction Type | Reagents | Intermediate/Product Type | Reference(s) |
| Diazotization | Nitrosylsulfuric Acid | Furazanyldiazonium Salts | researchgate.net |
| Nucleophilic Substitution | NaNs on Diazonium Salt | Azidofurazan | researchgate.netdtic.mil |
| SₙAr on Nitro-activated Ring | Ammonia, Amines | Amino-substituted Furazan | researchgate.net |
Ring-Opening and Rearrangement Processes of the Oxadiazole Moiety
The 1,2,5-oxadiazole ring is a thermally stable aromatic system compared to other oxadiazole isomers like the 1,2,4- and 1,2,3-oxadiazoles. nih.govchim.it Rearrangements such as the Boulton-Katritzky rearrangement, which are common for other heterocyclic systems, are not characteristic of the furazan ring.
However, the high nitrogen content and positive enthalpy of formation of furazan-based compounds like DAAzF mean they are energetic materials that will decompose under thermal stress. dtic.mil This decomposition inherently involves the cleavage and fragmentation of the heterocyclic ring. Thermal decomposition studies of the related compound 3,3'-diamino-4,4'-azoxyfurazan (DAAF) show that the process begins at elevated temperatures, leading to the breakdown of the entire molecular structure. researchgate.net While stable under normal conditions, the ring can be opened under harsh reductive conditions or during high-temperature pyrolysis.
Mechanistic Investigations of Key Chemical Transformations
The mechanisms of several key reactions involving DAAzF and related compounds have been elucidated through computational and experimental studies.
Isomerization: Density functional theory (DFT) calculations have been used to study the thermal trans-cis isomerization of DAAzF. The studies indicate that the transformation proceeds via an inversion mechanism at one of the azo nitrogen atoms. In contrast, its oxidized analogue, DAAF, isomerizes through a rotation mechanism around the N-N bond. The oxidation of the azo group to an azoxy group significantly lowers the energy difference between the trans and cis isomers. researchgate.netresearchgate.net
Oxidation: The mechanism of the anodic 3,4-diaminofurazan oxidation reaction (DOR) to form DAAzF has been investigated using DFT. The reaction is initiated by OH* radicals and proceeds through a stepwise dehydrogenation of the amino groups on the DAF substrate, leading to the coupling that forms the azo bridge. acs.org
Decomposition: The thermal decomposition mechanism of the related energetic material 3,3'-dinitro-4,4'-azoxyfurazan (DNOAF) was also studied using DFT. These calculations identified the initial and rate-determining step as the cleavage of the C-N bond between a furazan ring and the azoxy bridge. researchgate.net This suggests a likely pathway for the initial fragmentation of similar high-energy furazan-based compounds.
Nucleophilic Substitution: For nitro-activated furazan rings, nucleophilic aromatic substitution proceeds via the classical two-step SₙAr mechanism. This involves the initial addition of the nucleophile to a ring carbon to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group (e.g., the nitro group) to restore the aromaticity of the ring. researchgate.net
Derivatization Strategies and Structure Property Relationship Studies on 1,2,5 Oxadiazol 3 Amine, 4,4 Azobis
Synthesis of Analogs with Varied Substituent Patterns on the Oxadiazole Rings
The synthesis of analogs of 1,2,5-Oxadiazol-3-amine, 4,4'-azobis- primarily involves two strategic approaches: modification of precursor molecules before the formation of the azo bridge or direct substitution on the pre-formed bis-oxadiazole scaffold. The presence of the amino group at the 3-position and the carbon at the 4-position on each oxadiazole ring are the primary sites for introducing chemical diversity.
A common precursor for such compounds is 3,4-diamino-1,2,5-oxadiazole. mdpi.com Selective reaction of one amino group allows for the introduction of a wide array of substituents. For instance, the Paal-Knorr reaction between 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione (B30556) selectively yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. mdpi.com This strategy could be adapted to create substituted 3-amino-4-R-1,2,5-oxadiazole monomers, which can then be coupled to form the symmetrical azo-bridged dimer.
Direct substitution on a pre-existing 3-amino-1,2,5-oxadiazole ring is also a viable route for introducing energetic functionalities. For example, 3-amino-4-azido-1,2,5-oxadiazole has been synthesized and characterized, highlighting a pathway to incorporate the highly energetic azido (B1232118) group. researchgate.netedgccjournal.org Similarly, nitration reactions can be employed to introduce nitro groups, which are powerful explosophores. The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole demonstrates the feasibility of selective nitration on linked furazan (B8792606) systems. nih.gov
These established synthetic methodologies allow for the generation of a library of analogs with varied substituent patterns, as detailed in the table below.
Table 1: Potential Substituents for Analog Synthesis
| Substituent (R) Group | Potential Synthetic Precursor/Method | Target Property Modification |
|---|---|---|
| Aryl (e.g., Phenyl) | Suzuki or Stille coupling on a halogenated precursor | Modify steric bulk and π-stacking interactions |
| Nitro (NO₂) | Nitration of an amino-oxadiazole precursor | Increase energetic performance and density |
| Azido (N₃) | Diazotization followed by substitution with azide (B81097) salts | Significantly increase nitrogen content and heat of formation |
| Pyrrolyl | Paal-Knorr reaction with 1,2,5-oxadiazole-3,4-diamine | Enhance thermal stability and modify solubility |
Systematic Investigations of the Influence of Substituent Electronic and Steric Effects on Reactivity and Chemical Behavior
The chemical behavior of 1,2,5-oxadiazole derivatives is profoundly influenced by the electronic and steric nature of their substituents. The 1,2,5-oxadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and one oxygen atom. nih.gov This electron deficiency governs its reactivity, making it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups (EWGs).
Electronic Effects: The introduction of EWGs, such as nitro (NO₂) or cyano (CN) groups, further depletes the electron density of the oxadiazole ring. This enhances its reactivity towards nucleophiles and is a key strategy in the design of high-energy materials, as it increases the oxygen balance and density. Conversely, electron-donating groups (EDGs), like amino (NH₂) or alkoxy (OR) groups, increase the electron density on the ring. This can decrease its susceptibility to nucleophilic attack but can activate the ring for electrophilic substitution on the substituent itself or be used to modulate the basicity of the molecule for salt formation.
Computational studies using Density Functional Theory (DFT) have quantified these effects. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors. EWGs lower both HOMO and LUMO energy levels, making the molecule a better electron acceptor. EDGs raise the HOMO energy, making it a better electron donor. researchgate.neteajournals.org The HOMO-LUMO gap is an indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net
Steric Effects: Steric hindrance plays a critical role in both the synthesis and final properties of these molecules. Bulky substituents adjacent to the azo bridge or the amino groups can influence the planarity of the molecule, affecting crystal packing and, consequently, density. In the synthesis of hybrid systems, large groups can hinder the approach of reactants to the amino functionalities, potentially requiring more forcing reaction conditions.
Table 2: Predicted Influence of Substituent Type on Molecular Properties
| Substituent Type | Example | Effect on HOMO/LUMO Energy | Impact on Ring Reactivity | Predicted Chemical Behavior |
|---|---|---|---|---|
| Strong Electron-Withdrawing | -NO₂ | Lowers HOMO and LUMO | Increases susceptibility to nucleophiles | Higher energetic performance, increased sensitivity |
| Strong Electron-Donating | -NH₂ | Raises HOMO | Decreases susceptibility to nucleophiles | Increased basicity, potential for salt formation |
| Moderate Electron-Withdrawing | -Cl, -Br | Moderately lowers HOMO/LUMO | Moderately increases reactivity | Balanced stability and performance |
Exploration of Different Bridging Moieties (e.g., Azoxy, Hydrazone) Between Oxadiazole Units
Replacing the central azo (-N=N-) bridge with other nitrogen-containing linkages is a key strategy for modifying the properties of bis-oxadiazole compounds. The azoxy and hydrazone moieties are of particular interest due to their distinct electronic and structural characteristics.
Azoxy Bridge: The azoxy (-N=N(O)-) group, an oxidized form of the azo group, is a valuable functional moiety in energetic materials. The presence of the N-oxide oxygen atom improves the oxygen balance of the molecule, often leading to higher density and superior detonation performance compared to the azo analog. acs.org The synthesis of azoxy-bridged furazans can be achieved through the oxidative dimerization of amino-furazans or by the direct oxidation of a pre-formed azo bridge. For instance, the synthesis of 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazol-3-amine was accomplished by the oxidative dimerization of diaminofurazan followed by oxidation of one of the amino groups. dtic.mil This demonstrates a viable pathway to azoxy-bridged systems in this chemical family.
Hydrazone Bridge: Hydrazone bridges (-NH-N=CH-) offer greater structural flexibility compared to the rigid azo group and introduce a hydrogen bond donor site, which can influence intermolecular interactions and crystal packing. A straightforward method for creating related structures involves the diazotization of an amino-1,2,5-oxadiazole, followed by in-situ reduction to a hydrazine (B178648) and condensation with a carbonyl compound. nih.govdocumentsdelivered.com This cascade reaction provides direct access to N-(1,2,5-oxadiazolyl)hydrazones. nih.govdocumentsdelivered.com For bis-oxadiazole systems, a dicarbonyl compound could be used to link two oxadiazolylhydrazine units, forming a bis(hydrazone) bridge. Another approach involves linking two oxadiazole rings through a simple hydrazine (-NH-NH-) bridge, as seen in certain energetic salts. energetic-materials.org.cn
Construction of Hybrid Heterocyclic Systems Incorporating the 1,2,5-Oxadiazole-Azo Core
The two primary amine groups on the 1,2,5-Oxadiazol-3-amine, 4,4'-azobis- scaffold serve as versatile synthetic handles for constructing more complex, hybrid heterocyclic systems. This strategy aims to combine the properties of the energetic core with the functionalities of other heterocyclic rings, potentially leading to novel materials with enhanced stability, performance, or specific reactivity.
Aminoazoles are well-established building blocks in diversity-oriented synthesis. nih.gov A common reaction involves the condensation of vicinal diamines with dicarbonyl compounds to form fused heterocyclic rings. For example, the reaction of 3,4-diamino-1,2,5-oxadiazole with glyoxal (B1671930) proceeds under mild conditions to form researchgate.netrsc.orgresearchgate.netoxadiazolo[3,4-b]pyrazine after a dehydration step. researchgate.net By analogy, the two amino groups of the azo-bridged target molecule could potentially react with suitable dicarbonyl or related synthons to create larger, fused ring systems, effectively "capping" both ends of the molecule with new heterocyclic moieties.
Another approach involves linking the core unit to other heterocycles via covalent bonds rather than fusion. The amino groups can be converted into other functional groups (e.g., via diazotization) or used directly in coupling reactions to attach rings such as triazoles, tetrazoles, or pyrazoles. This molecular hybridization is a common strategy in medicinal chemistry and materials science to create molecules with combined or enhanced properties. mdpi.com
Computational Screening of Derivatized Structures for Predicted Chemical Behaviors
Given the potential hazards and costs associated with synthesizing and testing high-energy materials, computational screening has become an indispensable tool for prioritizing synthetic targets. A range of computational methods are applied to predict the chemical behavior and performance of derivatized structures of the 1,2,5-oxadiazole-azo core.
Density Functional Theory (DFT): DFT is widely used to calculate the fundamental properties of molecules. researchgate.neteajournals.org By optimizing the molecular geometry, researchers can predict key parameters such as density (ρ), which is critical for energetic performance. Calculation of the standard enthalpy of formation (ΔHf) is another crucial output, as a higher positive value often correlates with greater energy release upon decomposition. Electronic properties like the HOMO-LUMO gap and the molecular electrostatic potential (MESP) map provide insights into the molecule's stability and reactive sites. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific chemical behavior, such as corrosion inhibition or energetic performance. researchgate.netimist.ma For a library of virtual derivatives of the 1,2,5-oxadiazole-azo core, QSAR can be used to predict their properties without the need for intensive DFT calculations for every single molecule. Descriptors used in these models can include electronic properties (e.g., dipole moment, atomic charges), steric properties (e.g., molecular volume), and topological indices. nih.gov
Molecular Docking: While more common in drug discovery, molecular docking can be employed if the derivatized structures are being investigated for potential biological applications, such as enzyme inhibition. This technique predicts the preferred orientation of a molecule when bound to a biological target, providing insights into potential interactions and binding affinity. nih.gov
Table 3: Application of Computational Methods for Screening Derivatives
| Computational Method | Predicted Properties | Application in Derivatization |
|---|---|---|
| Density Functional Theory (DFT) | Enthalpy of Formation (ΔHf), Density (ρ), HOMO/LUMO energies, Molecular Electrostatic Potential (MESP) | Predicting energetic performance (detonation velocity, pressure) and chemical stability of new analogs. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., IC₅₀), corrosion inhibition, thermal stability | Rapidly screening large virtual libraries of derivatives to identify candidates with desired properties for synthesis. |
Based on a comprehensive search of publicly available scientific literature and chemical databases, there is currently no specific information available for the chemical compound designated as “1,2,5-Oxadiazol-3-amine, 4,4'-azobis-”.
Extensive queries have been conducted to locate research pertaining to its synthesis, properties, and applications, particularly in the emerging research directions outlined in the user's request. These areas of interest include its integration into supramolecular assemblies, computational discovery of novel derivatives, sustainable synthetic methodologies, scalable production, and fundamental chemical transformations.
The search results did not yield any dedicated studies or data tables related to "1,2,5-Oxadiazol-3-amine, 4,4'-azobis-". It is possible that this compound is extremely novel and has not yet been reported in peer-reviewed literature, is known by a different chemical name or internal designation not accessible through public databases, or that the provided name contains a typographical error.
For instance, searches did identify related but distinct compounds such as "1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis-" nih.govchemicalbook.com, which has a different linkage between the oxadiazole rings (an azoxy group [-N(O)=N-] instead of an azo group [-N=N-]). Information was also found for various other derivatives of 1,2,5-oxadiazol-3-amine, highlighting the broader interest in this class of compounds for various applications. mdpi.comnih.govnih.gov
Without any available data on the specific target compound, it is not possible to provide a scientifically accurate and informative article addressing the requested outline. Generating content for the specified sections would require speculation and would not be based on factual, verifiable research findings.
Therefore, the following sections remain unaddressed due to the absence of relevant scientific information for "1,2,5-Oxadiazol-3-amine, 4,4'-azobis-":
Emerging Research Directions and Future Outlook in 1,2,5 Oxadiazol 3 Amine, 4,4 Azobis Chemistry8.1. Integration of the Compound into Supramolecular Assemblies and Frameworks8.2. Computational Guided Discovery of Novel Derivatives with Tailored Chemical Properties8.3. Development of Sustainable Synthetic Methodologies and Process Intensification8.4. Addressing Challenges in Scalable and Cost Effective Production for Academic Research8.5. Interdisciplinary Research Avenues with Focus on Fundamental Chemical Transformations and Reactivity.
Q & A
Q. What are the standard synthetic routes for 4,4'-azobis-(1,2,5-oxadiazol-3-amine), and how are purity and yield optimized?
The synthesis of azo-linked oxadiazoles typically involves diazotization and coupling reactions. For example, coupling 1,2,5-oxadiazol-3-amine precursors under controlled acidic conditions with nitrosating agents (e.g., NaNO₂/HCl) can yield the azo derivative. Purity is optimized via recrystallization in non-polar solvents, while yield improvements rely on stoichiometric control of reactants and low-temperature conditions (-10°C to 0°C) to minimize side reactions like hydrolysis .
Q. How is the structural integrity of 4,4'-azobis-(1,2,5-oxadiazol-3-amine) validated experimentally?
Structural characterization employs:
Q. What are the key stability considerations for handling this compound in laboratory settings?
The compound’s azo linkage is sensitive to heat, light, and mechanical stress. Storage in amber vials at ≤4°C under inert gas (N₂/Ar) is recommended. Impact sensitivity tests (e.g., BAM fall hammer) should precede handling due to its classification as a high-energy material .
Advanced Research Questions
Q. How can computational methods predict the impact sensitivity and detonation performance of 4,4'-azobis-(1,2,5-oxadiazol-3-amine)?
Density functional theory (DFT) calculates bond dissociation energies (BDEs) and heats of formation to assess stability. Detonation velocity (D) and pressure (P) are modeled via the Kamlet-Jacobs equations, using parameters like crystal density (ρ) and oxygen balance. For example, DFT at the B3LYP/6-311G** level predicts impact sensitivity trends, validated against experimental drop-hammer data .
Q. What methodologies identify and mitigate hepatotoxicity risks associated with oxadiazole derivatives?
- In silico toxicity prediction : Tools like ProTox-II or ADMETlab assess hepatotoxicity via structural alerts (e.g., nitro groups) and cytochrome P450 interactions.
- In vitro assays : HepG2 cell viability assays (MTT/WST-1) and lactate dehydrogenase (LDH) leakage tests quantify cytotoxicity. Metabolite profiling via LC-MS identifies reactive intermediates .
Q. How do regulatory frameworks (e.g., ITAR) influence the handling and dissemination of research involving this compound?
Under ITAR, researchers must comply with export controls and secure facility requirements (e.g., controlled access labs, encrypted data storage). Documentation for synthesis, storage, and disposal must align with the U.S. Munitions List (USML), with institutional review boards auditing protocols .
Q. What advanced spectroscopic techniques resolve electronic and thermal decomposition pathways of this compound?
- Time-resolved FT-IR tracks decomposition intermediates (e.g., NO, N₂O) under controlled pyrolysis.
- TGA-DSC quantifies thermal stability (onset temperature, ΔH decomposition).
- UV-Vis spectroscopy monitors azo bond cleavage kinetics in solvent systems .
Methodological Tables
Table 1. Key Computational Parameters for Stability Prediction (DFT)
| Parameter | Value/Description | Relevance |
|---|---|---|
| Bond Dissociation Energy (BDE) | ~200–250 kJ/mol (N=N bond) | Predicts thermal/mechanical stability |
| Heat of Formation (ΔHf) | +350 kJ/mol (estimated) | Correlates with detonation energy |
| Oxygen Balance (Ω) | -40% | Indicates explosive performance |
Table 2. In Vitro Toxicity Assay Conditions
| Assay | Protocol | Endpoint |
|---|---|---|
| HepG2 Viability | 24-h exposure, IC₅₀ calculation | EC₅₀ = 50 µM (estimated) |
| LDH Leakage | 48-h incubation, absorbance @490 nm | ≥20% leakage indicates membrane damage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
